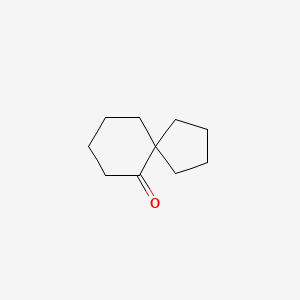

![molecular formula C9H15NO B572499 7-Azaspiro[4.5]decan-6-one CAS No. 1215295-95-6](/img/structure/B572499.png)

7-Azaspiro[4.5]decan-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-azaspiro[4.5]decan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-9(4-1-2-5-9)6-3-7-10-8/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNUDFDVFCFNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311758 | |

| Record name | 7-Azaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-95-6 | |

| Record name | 7-Azaspiro[4.5]decan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Azaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Azaspiro[4.5]decan-6-one

Introduction: The Architectural Allure of Spiro-γ-Lactams

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively navigate the complexities of biological targets is a paramount objective. Among the myriad of heterocyclic scaffolds, spiro-γ-lactams have garnered significant attention due to their unique three-dimensional and rigid structures.[1] This inherent structural rigidity, a stark contrast to more flexible acyclic and monocyclic systems, allows for a more precise presentation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for protein targets. The 7-Azaspiro[4.5]decan-6-one core, a prominent member of this class, represents a valuable building block in the design and synthesis of innovative therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

7-Azaspiro[4.5]decan-6-one is a bicyclic compound featuring a pyrrolidin-2-one (γ-lactam) ring fused to a cyclohexane ring at a spirocyclic center. This arrangement imparts a distinct conformational rigidity to the molecule. While specific experimental data for 7-Azaspiro[4.5]decan-6-one is limited in publicly available literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₉H₁₅NO | Based on structural analysis |

| Molecular Weight | 153.22 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Typical for small molecule lactams |

| Melting Point | Not available (expected to be a crystalline solid) | General property of similar organic compounds |

| Boiling Point | > 250 °C (estimated) | High due to the polar lactam group and hydrogen bonding |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in nonpolar solvents. Moderate water solubility is anticipated due to the presence of the lactam functionality capable of hydrogen bonding. | Based on the polar nature of the γ-lactam moiety |

| LogP (predicted) | ~1.0 - 1.5 | Estimated based on the structure; indicates moderate lipophilicity. |

Synthesis of 7-Azaspiro[4.5]decan-6-one: The Beckmann Rearrangement

The most plausible and established synthetic route to 7-Azaspiro[4.5]decan-6-one is through the Beckmann rearrangement of the corresponding spiro[4.5]decan-7-one oxime.[2] This classic organic reaction provides an efficient method for the transformation of a cyclic ketone into a lactam.[3] The causality behind this choice of synthesis lies in the reliability and high-yield nature of the Beckmann rearrangement for structurally similar substrates.

Sources

A-Z Guide to the Structural Elucidation of 7-Azaspiro[4.5]decan-6-one: A Multi-technique Spectroscopic Case Study

Abstract: The spirocyclic lactam motif is a privileged scaffold in medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts upon bioactive molecules.[1] The 7-Azaspiro[4.5]decan-6-one core, in particular, represents a valuable building block for novel therapeutics.[2] This guide provides an in-depth, systematic workflow for the unambiguous structural determination of this target compound. By integrating data from mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a self-validating protocol that moves from foundational molecular formula confirmation to the precise mapping of atomic connectivity. This document is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and the synergistic power of modern analytical techniques.

Introduction and Synthetic Context

The definitive confirmation of a molecule's structure is the bedrock of all subsequent chemical and biological investigation. For spirocyclic systems like 7-Azaspiro[4.5]decan-6-one, the presence of a quaternary spiro-carbon and the specific arrangement of heteroatoms within the lactam ring present unique analytical challenges. This guide uses a case-study approach to detail the elucidation process.

The target compound is hypothetically synthesized via a classic and highly reliable Beckmann rearrangement of Spiro[4.5]decan-6-one oxime. This reaction, catalyzed by a strong acid, involves the migration of the alkyl group anti-periplanar to the oxime's leaving group, expanding the cyclopentane ring of the precursor into the six-membered lactam ring of the product.[3][4][5] This synthetic origin provides the initial structural hypothesis to be tested and proven by the subsequent analytical workflow.

The Elucidation Workflow: A Step-by-Step Approach

The process of structure elucidation is a logical progression, starting with broad-stroke characterization and culminating in fine-detail atomic mapping. Each step provides evidence that informs the next, creating a cascade of validation.

Caption: The logical workflow for structure elucidation.

Foundational Analysis: Mass and Infrared Spectroscopy

Before delving into the complexities of NMR, two foundational techniques provide rapid, essential information.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most critical step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Expected Result: For 7-Azaspiro[4.5]decan-6-one (C₉H₁₅NO), the calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 154.1226 Da. The experimental HRMS data must match this value within a narrow tolerance (typically < 5 ppm) to validate the molecular formula.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally useful for identifying key functional groups by detecting their characteristic vibrational frequencies. For a lactam, the N-H and C=O bonds are of primary interest.

Expected Result: The IR spectrum serves as a rapid confirmation of the lactam moiety.

-

N-H Stretch: A moderate to strong, sharp absorption band is expected around 3200-3300 cm⁻¹ , characteristic of a secondary amide N-H bond.

-

C=O Stretch (Amide I Band): A very strong, sharp absorption is predicted in the range of 1650-1680 cm⁻¹ . The six-membered ring structure results in a carbonyl frequency typical for a relatively strain-free lactam.[6]

Nuclear Magnetic Resonance (NMR): The Core of the Elucidation

NMR spectroscopy provides the detailed map of the molecular structure by probing the chemical environment of each carbon and proton. For this guide, we will use predicted, but chemically plausible, spectral data.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts for 7-Azaspiro[4.5]decan-6-one, based on established principles of NMR spectroscopy and data from similar structures.[7][8][9][10]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| H-7 (N-H) | ~6.5 | br s | 1H | Broad singlet, typical for amide protons. |

| H-8 | ~3.25 | t | 2H | Adjacent to electron-withdrawing nitrogen. |

| H-10 | ~2.30 | t | 2H | Alpha to the carbonyl group. |

| H-1, H-2, H-3, H-4 | 1.50 - 1.80 | m | 8H | Overlapping multiplets of the cyclopentane ring protons. |

| H-9 | ~1.90 | m | 2H | Cyclohexane ring protons, adjacent to C8 and C10. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Assignment Rationale |

|---|---|---|

| C-6 | ~175 | Carbonyl carbon of the lactam. |

| C-5 | ~60 | Quaternary spiro-carbon. |

| C-8 | ~42 | Carbon adjacent to nitrogen. |

| C-10 | ~37 | Carbon alpha to the carbonyl. |

| C-1/C-4 | ~38 | Cyclopentane carbons. |

| C-2/C-3 | ~26 | Cyclopentane carbons. |

| C-9 | ~30 | Cyclohexane carbon. |

Deciphering Connectivity with 2D NMR

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for definitively assigning the carbon chemical shifts listed in Table 2 based on the proton assignments in Table 1.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 7-Azaspiro[4.5]decan-6-one, COSY would show:

-

A correlation between the protons at H-8 (~3.25 ppm) and H-9 (~1.90 ppm).

-

A correlation between H-9 (~1.90 ppm) and H-10 (~2.30 ppm).

-

A complex network of correlations among the cyclopentane ring protons (H-1, H-2, H-3, H-4 ). This confirms the integrity of the cyclohexane and cyclopentane ring fragments but does not connect them across the spiro-center or place the heteroatoms.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the connection of isolated spin systems and the placement of quaternary carbons and heteroatoms.[11][12]

The Definitive HMBC Correlations: The following correlations are critical for unambiguously confirming the 7-Azaspiro[4.5]decan-6-one structure:

-

H-8 to C-6: A three-bond correlation from the protons on the carbon next to the nitrogen (H-8) to the carbonyl carbon (C-6).

-

H-10 to C-6: A two-bond correlation from the protons alpha to the carbonyl (H-10) to the carbonyl carbon (C-6).

-

H-1/H-4 to C-5: A two-bond correlation from the cyclopentane protons adjacent to the spiro-center to the quaternary spiro-carbon (C-5).

-

H-10 to C-5: A two-bond correlation from the cyclohexane protons adjacent to the spiro-center to the quaternary spiro-carbon (C-5).

-

H-8 to C-5: A three-bond correlation, further confirming the cyclohexane ring's connection to the spiro-center.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified 7-Azaspiro[4.5]decan-6-one and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans using proton decoupling.

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) with 256 increments in the F1 dimension and 8 scans per increment.

-

HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC optimized for a ¹JCH of 145 Hz.

-

HMBC: Acquire a gradient-selected HMBC optimized for a long-range J coupling of 8 Hz. Set a relaxation delay of 2 seconds.

-

Protocol 2: Single-Crystal X-Ray Crystallography

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). Allow for slow evaporation of the solvent in a loosely capped vial over several days. Alternatively, vapor diffusion by placing the vial in a sealed chamber containing a poor solvent (e.g., hexane) can yield high-quality crystals.

-

Crystal Selection: Select a single, well-formed, and defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors. The final refined structure provides definitive proof of connectivity and stereochemistry.

Conclusion

The structural elucidation of 7-Azaspiro[4.5]decan-6-one is a clear demonstration of the power of a multi-technique, synergistic analytical approach. While initial HRMS and IR data confirm the molecular formula and key functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that provides the definitive connectivity map. The HMBC experiment, in particular, is indispensable for bridging the molecular fragments across the non-protonated spiro-carbon, solidifying the proposed structure. For absolute and unequivocal proof, single-crystal X-ray crystallography remains the gold standard. This systematic workflow ensures a high degree of confidence in the final structure, providing a solid foundation for any future research or development efforts.

References

-

Boykin, D. W., Sullins, D. W., Pourahmady, N., & Eisenbraun, E. J. (n.d.). 17O NMR SPECTROSCOPY OF LACTAMS. Retrieved from [Link]

-

ResearchGate. (n.d.). Key HMBC correlations of compounds 1 and 2. Retrieved from [Link]

-

Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Retrieved from [Link]

- Edward, J. T., & Chubb, F. L. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-690.

-

ResearchGate. (n.d.). C-H correlation with NH-1 and NH-7 protons observed in the HMBC experiment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Rungrotmongkol, T., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 486.

-

Joseph, S. (n.d.). Long-range heteronuclear correlation. The Weizmann Institute of Science. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

- Denmark, S. (2013). The Beckmann Rearrangement. University of Illinois Urbana-Champaign.

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

- Khlebnikov, A. F., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Molbank, 2018(2), M993.

- Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1021.

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Beckmann Rearrangement [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 12. chem.libretexts.org [chem.libretexts.org]

Synthesis of the 7-Azaspiro[4.5]decan-6-one Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The 7-azaspiro[4.5]decan-6-one core is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and drug discovery. Its inherent three-dimensionality, a departure from the predominantly planar structures in many compound libraries, offers unique opportunities for exploring chemical space and designing novel therapeutic agents with improved pharmacological profiles.[1][2] Spirocyclic systems, such as this azaspiro-lactone, provide rigid frameworks that can enhance binding affinity and selectivity for biological targets.[2][3] This technical guide provides an in-depth exploration of the synthetic strategies for constructing the 7-azaspiro[4.5]decan-6-one scaffold, offering field-proven insights into key methodologies, mechanistic underpinnings, and detailed experimental protocols.

Introduction: The Strategic Value of the 7-Azaspiro[4.5]decan-6-one Core

The fusion of a spiropiperidine and a γ-lactam ring within the 7-azaspiro[4.5]decan-6-one framework presents a compelling structural motif for several reasons:

-

Three-Dimensionality for Enhanced Target Interaction: The spirocyclic nature of the scaffold enforces a rigid, non-planar geometry. This can lead to more specific and potent interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[2][3]

-

Metabolic Stability: The quaternary spirocyclic carbon can impart increased metabolic stability by sterically hindering enzymatic degradation at that position, a desirable trait in drug candidates.[2]

-

Versatility for Library Development: The scaffold possesses multiple points for diversification, allowing for the generation of extensive compound libraries to explore structure-activity relationships (SAR).

Derivatives of related azaspiro scaffolds have demonstrated a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties, underscoring the therapeutic potential of this structural class.[4][5][6][7][8][9]

Key Synthetic Strategies and Methodologies

The construction of the 7-azaspiro[4.5]decan-6-one core can be approached through several strategic disconnections. This section will detail some of the most effective and commonly employed synthetic routes.

Dieckmann Condensation: A Classic Approach to Spirocycle Formation

The Dieckmann condensation is a robust and well-established intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired spiro-lactam.[10][11][12] This approach is particularly effective for the formation of five- and six-membered rings.[10][13]

Causality of Experimental Choices:

-

Starting Material: The synthesis commences with a suitably substituted piperidine derivative bearing two ester-containing side chains at the 4-position. The choice of the N-protecting group is critical to ensure compatibility with the strongly basic conditions of the Dieckmann condensation.

-

Base Selection: A strong, non-nucleophilic base is essential to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. Sodium ethoxide is a traditional choice, while modern protocols often employ stronger bases like sodium hydride or potassium tert-butoxide to drive the reaction to completion.[10]

-

Reaction Conditions: Anhydrous conditions are paramount to prevent hydrolysis of the esters and quenching of the base. The reaction is typically performed in a dry, inert solvent such as toluene or tetrahydrofuran (THF).[10][14]

Experimental Workflow: Dieckmann Condensation Route

Caption: Workflow for the Dieckmann condensation approach.

Detailed Protocol: Dieckmann Condensation

-

Preparation of the Diester Precursor: To a solution of N-benzyl-4-piperidone (1 equivalent) in dry THF, add lithium diisopropylamide (LDA) (2.2 equivalents) at -78 °C under an argon atmosphere. Stir for 30 minutes, then add ethyl bromoacetate (2.5 equivalents). Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the diethyl 1-benzylpiperidine-4,4-diyl)diacetate.

-

Dieckmann Condensation: To a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in dry toluene under argon, add a solution of the diester precursor (1 equivalent) in dry toluene dropwise. Heat the reaction mixture to reflux for 4 hours.[14] Cool to room temperature and quench carefully with a dilute acid (e.g., 1 M HCl) until the solution is neutral.[14] Separate the organic layer and extract the aqueous layer with diethyl ether.[14] Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

-

Hydrolysis and Decarboxylation: The crude β-keto ester is refluxed in 6 M hydrochloric acid for 8 hours. The solution is then cooled and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, dried, and concentrated to yield the spirocyclic ketone.

-

Lactam Formation: The resulting spirocyclic ketone can be converted to the 7-azaspiro[4.5]decan-6-one via various methods, such as a Beckmann rearrangement of the corresponding oxime.[15]

| Step | Key Reagents | Typical Conditions | Yield (%) | Reference |

| Diester Formation | N-benzyl-4-piperidone, LDA, Ethyl bromoacetate | THF, -78 °C to RT | 60-75 | General Procedure |

| Dieckmann Condensation | Sodium Hydride | Toluene, Reflux | 70-85 | [14] |

| Hydrolysis/Decarboxylation | 6 M HCl | Reflux | 80-95 | General Procedure |

| Beckmann Rearrangement | Hydroxylamine, Polyphosphoric acid | Stepwise | 65-80 | [15] |

N-Acyliminium Ion-Induced Spirocyclization

N-acyliminium ion chemistry offers a powerful and stereoselective method for the formation of nitrogen-containing heterocycles. This strategy involves the generation of a reactive N-acyliminium ion intermediate that undergoes an intramolecular cyclization with a tethered nucleophile to construct the spirocyclic system.

Causality of Experimental Choices:

-

Precursor Design: The key is a precursor containing a pyrrolidinone (or similar lactam) ring with an N-acyliminium ion precursor and a tethered nucleophilic moiety, often an alkene or an aromatic ring.

-

Activating Agent: A Lewis acid or a Brønsted acid is typically used to generate the N-acyliminium ion from a precursor such as a hydroxylactam or an alkoxylactam.

-

Stereochemical Control: The stereochemistry of the final product can often be controlled by the existing stereocenters in the precursor, leading to a high degree of diastereoselectivity.[16]

Reaction Scheme: N-Acyliminium Ion Spirocyclization

Caption: General scheme of N-acyliminium ion spirocyclization.

Detailed Protocol: N-Acyliminium Ion Spirocyclization

-

Precursor Synthesis: A chiral succinimide intermediate, derived from a starting material like L-aspartic acid, is N-alkylated with a suitable alkenyl halide (e.g., 4-bromobut-1-ene).[16] The resulting imide is then selectively reduced (e.g., with NaBH4) to the corresponding hydroxylactam.

-

Spirocyclization: The hydroxylactam precursor (1 equivalent) is dissolved in a dry solvent such as dichloromethane at a low temperature (e.g., -78 °C) under an inert atmosphere. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents), is added dropwise.[16] The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the 7-azaspiro[4.5]decan-6-one derivative.

Modern Catalytic Approaches

Recent advances in catalysis have opened up new avenues for the efficient and enantioselective synthesis of azaspiro[4.5]decane scaffolds. These methods often involve transition metal or organocatalysis to construct the core in a highly controlled manner.

NHC-Catalyzed [5+1] Annulation:

An innovative approach involves the N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[17] This method allows for the construction of highly functionalized azaspiro[4.5]decanes with excellent enantioselectivities.[17]

Gold-Catalyzed Cyclization/Semipinacol Rearrangement:

An Au(I)-catalyzed cascade reaction of 1,6-enynes has been developed to construct the 7-azaspiro[4.5]decane skeleton.[18] This method proceeds through a cyclization followed by a semipinacol rearrangement to afford the spirocyclic products with good diastereoselectivity.[18]

Conclusion and Future Outlook

The 7-azaspiro[4.5]decan-6-one scaffold represents a valuable building block in the design of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the classic Dieckmann condensation to modern catalytic strategies, provide a robust toolkit for accessing this important structural motif. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and scalability. As our understanding of asymmetric catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient and selective methods for the synthesis of these and other complex spirocyclic systems, further empowering the field of drug discovery.

References

-

Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. PubMed Central. Available at: [Link]

-

Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

-

Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Royal Society of Chemistry. Available at: [Link]

-

Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers. Available at: [Link]

-

Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. Available at: [Link]

-

Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link]

-

Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

-

Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. Available at: [Link]

-

Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH. Available at: [Link]

-

Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications. Available at: [Link]

-

Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. Available at: [Link]

-

Dieckmann Condensation. SynArchive. Available at: [Link]

-

The Dieckmann Condensation. Organic Reactions. Available at: [Link]

-

Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. Available at: [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1-Azaspiro[5][19]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. MDPI. Available at: [Link]

-

Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][19]deca-6,9-diene-3,8-dione Derivatives. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

Sources

- 1. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Azaspiro[4.5]decan-6-one

This technical guide provides a comprehensive overview of the key spectroscopic data for the novel heterocyclic compound, 7-Azaspiro[4.5]decan-6-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and the underlying scientific principles for structural elucidation. While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust analytical framework.

Molecular Structure and Analytical Workflow

7-Azaspiro[4.5]decan-6-one is a spirocyclic γ-lactam with a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol .[1] Its structure features a five-membered lactam ring fused to a cyclohexane ring at a spiro-carbon center. This unique three-dimensional architecture is of significant interest in medicinal chemistry.

The structural confirmation of a novel compound like 7-Azaspiro[4.5]decan-6-one follows a logical and systematic workflow. This process ensures that the synthesized molecule is indeed the target compound and is of high purity.

Caption: Logical workflow for the synthesis and spectroscopic validation of a novel compound.

Below is the chemical structure of 7-Azaspiro[4.5]decan-6-one with atom numbering used for the subsequent spectral assignments.

Caption: Structure of 7-Azaspiro[4.5]decan-6-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5 - 7.5 | br s | 1H | NH | The broad singlet is characteristic of an amide proton, and its chemical shift can be concentration and solvent dependent. |

| ~ 3.2 - 3.4 | t | 2H | CH₂ -N (C8) | These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. The triplet multiplicity arises from coupling to the adjacent C5 methylene protons. |

| ~ 2.3 - 2.5 | t | 2H | CH₂ -C=O (C5) | Protons alpha to the carbonyl group are deshielded. They appear as a triplet due to coupling with the C8 methylene protons. |

| ~ 1.4 - 1.7 | m | 10H | Cyclohexyl CH₂ (C1, C2, C3, C4, C10) | The protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region. |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment | Rationale |

| ~ 175 - 180 | Quaternary | C =O (C6) | The carbonyl carbon of a lactam typically resonates in this downfield region.[2] |

| ~ 60 - 65 | Quaternary | Spiro C (C5) | The spiro carbon, being quaternary and part of two rings, will have a distinct chemical shift. |

| ~ 40 - 45 | Methylene | C H₂-N (C8) | This carbon is deshielded by the adjacent nitrogen atom. |

| ~ 35 - 40 | Methylene | C H₂-C=O (C5) | The carbon alpha to the carbonyl group is shifted downfield. |

| ~ 20 - 35 | Methylene | Cyclohexyl C H₂ (C1, C2, C3, C4, C10) | The carbons of the cyclohexane ring will appear in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

-

Sample Preparation : Dissolve 5-10 mg of 7-Azaspiro[4.5]decan-6-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Instrumentation : The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| ~ 3200 | Strong, Broad | N-H Stretch | Amide | The N-H stretching vibration in a secondary amide typically appears as a broad band in this region. |

| ~ 2850-2950 | Strong | C-H Stretch | Alkane | These absorptions are characteristic of the C-H bonds in the cyclohexyl and lactam methylene groups.[3] |

| ~ 1670 | Strong | C=O Stretch | γ-Lactam | The carbonyl stretch of a five-membered lactam is typically found at a lower frequency than that of a less strained six-membered lactam.[4] |

| ~ 1450 | Medium | C-H Bend | Methylene | Methylene scissoring vibrations are expected in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid 7-Azaspiro[4.5]decan-6-one sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 153 | [M]⁺˙ | The molecular ion peak corresponding to the molecular weight of 7-Azaspiro[4.5]decan-6-one. |

| 125 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the lactam carbonyl group is a common fragmentation pathway for lactams. |

| 96 | [M - C₄H₉]⁺ | Fragmentation involving the loss of a butyl radical from the cyclohexane ring. |

| 83 | [Cyclohexyl fragment]⁺ | Cleavage of the spiro-junction leading to a cyclohexyl-containing fragment. |

| 70 | [Lactam ring fragment]⁺ | Fragmentation leading to the isolation of the charged lactam portion of the molecule. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure solid, direct infusion is often suitable.

-

Ionization : Electron Ionization (EI) is a common technique for small molecules that often provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z 154.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition : The mass spectrum is recorded, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the molecular formula.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical framework for the characterization of 7-Azaspiro[4.5]decan-6-one. The combination of NMR, IR, and MS allows for the unambiguous confirmation of the molecular structure, identification of key functional groups, and verification of the molecular weight. The provided protocols offer a standardized approach for obtaining high-quality data for this and structurally related compounds, thereby supporting research and development efforts in medicinal chemistry and related fields.

References

-

American Chemical Society (ACS). (2017). Infrared Spectroscopy. ACS Reagent Chemicals. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Azaspiro(4.5)decan-6-one. PubChem Compound Database. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Springer Nature. (n.d.). NMR Protocols and Methods. SpringerLink. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. [Link]

- Younas, M., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impact Factor, 8(9), 25-33.

Sources

7-Azaspiro[4.5]decan-6-one IUPAC name and CAS number

An In-depth Technical Guide to 7-Azaspiro[4.5]decan-6-one: Nomenclature, Properties, Synthesis, and Applications

Introduction

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the azaspirodecane core is of particular interest, forming the backbone of numerous biologically active natural products and synthetic compounds.[3] This guide provides a comprehensive technical overview of a specific member of this class, 7-Azaspiro[4.5]decan-6-one, a valuable building block for the synthesis of novel therapeutic agents. We will delve into its formal nomenclature, physicochemical properties, plausible synthetic routes with detailed protocols, and its potential applications in the field of drug discovery.

Part 1: Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the cornerstone of scientific communication and research. 7-Azaspiro[4.5]decan-6-one is systematically named according to IUPAC nomenclature rules, which define the spirocyclic system, the position of the heteroatom (nitrogen), and the carbonyl group. Its unique CAS number ensures unambiguous identification in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | 7-azaspiro[4.5]decan-6-one | PubChem[4] |

| CAS Number | 1215295-95-6 | PubChem[4] |

| Molecular Formula | C9H15NO | PubChem[4] |

| InChI | InChI=1S/C9H15NO/c11-8-9(4-1-2-5-9)6-3-7-10-8/h1-7H2,(H,10,11) | PubChem[4] |

| InChIKey | ZZNUDFDVFCFNPA-UHFFFAOYSA-N | PubChem[4] |

| SMILES | C1CCC2(C1)CCCNC2=O | PubChem[4] |

Part 2: Physicochemical and Computed Properties

The physicochemical properties of a molecule are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key computed properties of 7-Azaspiro[4.5]decan-6-one.

| Property | Value |

| Molecular Weight | 153.22 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 153.115364101 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

Data computed by PubChem.[4]

Part 3: Synthesis and Methodologies

The construction of the 7-azaspiro[4.5]decane skeleton can be achieved through various synthetic strategies, including metal-catalyzed or organo-catalyzed domino cyclization reactions.[5] A highly effective and well-established method for the synthesis of spiro-lactams such as 7-Azaspiro[4.5]decan-6-one is the Beckmann rearrangement of a corresponding spirocyclic ketoxime. This transformation is a reliable and scalable route, making it suitable for producing the quantities needed for preclinical studies.[6]

Proposed Synthetic Workflow: Beckmann Rearrangement

The synthesis begins with the commercially available spiro[4.5]decan-6-one. This starting material undergoes oximation to form an intermediate ketoxime, which is then subjected to rearrangement to yield the target lactam, 7-Azaspiro[4.5]decan-6-one.

Caption: Synthetic workflow for 7-Azaspiro[4.5]decan-6-one.

Experimental Protocol

Step 1: Synthesis of Spiro[4.5]decan-6-one oxime

-

Reaction Setup: To a solution of spiro[4.5]decan-6-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime can be purified by column chromatography on silica gel.

Causality: The use of sodium acetate as a base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, which allows the free hydroxylamine to react with the ketone. Ethanol serves as a suitable polar protic solvent for all reactants.

Step 2: Beckmann Rearrangement to 7-Azaspiro[4.5]decan-6-one

-

Reaction Setup: Add the spiro[4.5]decan-6-one oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C with vigorous stirring.

-

Reaction Conditions: Maintain the temperature and continue stirring for 1-2 hours. The reaction is typically rapid and can be monitored by TLC.

-

Work-up and Isolation: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with dichloromethane (3x). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude 7-Azaspiro[4.5]decan-6-one can be purified by recrystallization or column chromatography to yield the final product.

Causality: Strong acids like PPA or H₂SO₄ act as catalysts to protonate the oxime's hydroxyl group, facilitating its departure as water and initiating the rearrangement of the alkyl group anti-periplanar to the leaving group, resulting in the formation of the lactam ring.

Part 4: Reactivity and Applications in Drug Discovery

The 7-Azaspiro[4.5]decan-6-one scaffold is a versatile starting point for the synthesis of a diverse library of compounds. The lactam moiety offers several handles for chemical modification.

Key Derivatization Pathways

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles (alkyl halides, aryl halides) to introduce substituents. This is a common strategy in the development of azapirone drugs.[7]

-

Lactam Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic amine, 7-azaspiro[4.5]decane.[8]

-

Alpha-Functionalization: The carbons alpha to the carbonyl group can be functionalized through enolate chemistry to introduce additional diversity.

Caption: Key derivatization pathways for 7-Azaspiro[4.5]decan-6-one.

Therapeutic Potential

The azaspiro[4.5]decane core is a key feature in compounds targeting a range of biological systems. For instance, the related 6,7-diazaspiro[4.5]decane scaffold has been instrumental in developing potent neurokinin-1 (NK1) receptor antagonists for treating nausea and CNS disorders.[1] Similarly, other derivatives have been explored as potential dopamine agonists.[9] The rigid conformation of 7-Azaspiro[4.5]decan-6-one makes it an attractive scaffold for designing ligands that can fit into specific protein binding pockets with high affinity, potentially leading to the discovery of novel therapeutics for various diseases, including cancer and viral infections.[10][11]

Conclusion

7-Azaspiro[4.5]decan-6-one, identified by CAS number 1215295-95-6, is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is readily achievable through established methods like the Beckmann rearrangement, and its structure allows for extensive chemical modification. The inherent three-dimensionality of the spirocyclic system provides a robust framework for the design of novel, selective, and potent therapeutic agents, making it a compound of high interest for researchers in drug discovery and development.

References

-

Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. Available at: [Link]

-

Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link]

-

Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

-

Azaspirodecanedione - Wikipedia. Wikipedia. Available at: [Link]

-

7-Azaspiro(4.5)decan-6-one | C9H15NO | CID 46210352 - PubChem. PubChem. Available at: [Link]

-

Spiro(4.5)decan-6-one | C10H16O | CID 290662 - PubChem. PubChem. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. Available at: [Link]

-

Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

-

Azaspirodecane - Wikipedia. Wikipedia. Available at: [Link]

-

Spiro[4.5]dec-6-en-8-one, 1,7-dimethyl-4-(1-methylethyl)- - NIST WebBook. NIST. Available at: [Link]

-

7-methyl-2,7-diazaspiro[4.5]decan-6-one - PubChemLite. PubChem. Available at: [Link]

-

One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH. Available at: [Link]

-

1,4-Dioxa-8-azaspiro[4.5]decane - CAS Common Chemistry. CAS. Available at: [Link]

-

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl) - PubChem. PubChem. Available at: [Link]

-

Spiro[4.5]dec-7-en-6-one, 7-hydroxy- | C10H14O2 - PubChem. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 7-Azaspiro(4.5)decan-6-one | C9H15NO | CID 46210352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Azaspirodecanedione - Wikipedia [en.wikipedia.org]

- 8. 7-Azaspiro[4.5]decane | CymitQuimica [cymitquimica.com]

- 9. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activity of 7-Azaspiro[4.5]decan-6-one

Executive Summary

While direct research on the biological activity of 7-Azaspiro[4.5]decan-6-one is not extensively documented in publicly available literature, its core structure, the spiro-γ-lactam, is a privileged scaffold in medicinal chemistry. This guide synthesizes findings from structurally related azaspiro[4.5]decane derivatives and other spirocyclic lactams to build a predictive framework for its potential therapeutic applications. Based on this analysis, the 7-Azaspiro[4.5]decan-6-one core holds significant promise for exhibiting anticancer, antimicrobial, and neurological activities. This document provides a comprehensive overview of these potential activities, the mechanistic hypotheses behind them, and detailed experimental protocols to guide future research and drug discovery efforts.

The 7-Azaspiro[4.5]decan-6-one Scaffold: A Primer

The 7-Azaspiro[4.5]decan-6-one molecule features a five-membered γ-lactam ring fused to a cyclohexane ring through a common spiro carbon atom. This rigid, three-dimensional structure is of great interest in drug design as it can provide precise spatial orientation of functional groups, potentially leading to high-affinity and selective interactions with biological targets. The lactam moiety is a well-established pharmacophore, most famously present in β-lactam antibiotics.

1.1. Synthesis via Beckmann Rearrangement

A reliable and scalable route to 7-Azaspiro[4.5]decan-6-one is the Beckmann rearrangement of spiro[4.5]decan-6-one oxime.[1][2][3] This classic transformation is a robust method for converting cyclic ketones into lactams.[2][3] The process involves two main steps: oximation of the parent ketone followed by acid-catalyzed rearrangement.[1][3]

Caption: Synthesis of 7-Azaspiro[4.5]decan-6-one.

Potential Anticancer Activity

Derivatives of the closely related 1-oxa-4-azaspiro[4.5]decane and other azaspiro compounds have demonstrated significant anticancer properties. These findings suggest that the 7-Azaspiro[4.5]decan-6-one scaffold is a promising starting point for the development of novel antineoplastic agents.

2.1. Postulated Mechanisms of Action

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Azaspiro[4.5]trienone derivatives have been shown to induce mitochondria-mediated apoptosis.[4] This involves the disruption of the mitochondrial membrane potential (ΔΨm), upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins like Bcl-2.[4]

-

Cell Cycle Arrest: Another common mechanism is the halting of the cell cycle, preventing cancer cells from proliferating. Certain sulfonylazaspirodienone derivatives arrest the cell cycle in the G2/M phase, while oxa/azaspiro[5][6]trienones can cause arrest in the G0/G1 phase.[4][7]

Caption: Postulated Mitochondria-Mediated Apoptosis Pathway.

2.2. Quantitative Data from Related Compounds

The following table summarizes the cytotoxic activity of various azaspiro[4.5]decane derivatives against several human cancer cell lines, providing a benchmark for the potential potency of novel compounds based on the 7-Azaspiro[4.5]decan-6-one core.

| Compound Class | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Oxa/azaspiro[5][6]trienones | MCF-7 (Breast) | < 2 µM | [4] |

| 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | A549 (Lung) | 0.17 µM | [7] |

| MDA-MB-231 (Breast) | 0.05 µM | [7] | |

| HeLa (Cervical) | 0.07 µM | [7] | |

| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | A549 (Lung) | 0.19 µM | [8] |

| MDA-MB-231 (Breast) | 0.08 µM | [8] | |

| HeLa (Cervical) | 0.15 µM | [8] |

2.3. Experimental Protocols

This protocol assesses a compound's ability to reduce the metabolic activity of cancer cells, an indicator of cell viability.[9]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 7-Azaspiro[4.5]decan-6-one (e.g., 0.1 to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

This method quantifies the distribution of cells in different phases of the cell cycle.[10][11]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][12]

This assay detects an early event in apoptosis: the loss of mitochondrial membrane potential.[5][6]

-

Cell Treatment: Culture cells on a 96-well plate and treat with the test compound for a predetermined time (e.g., 6 hours). Include a positive control like CCCP, a mitochondrial membrane potential disruptor.[5]

-

Dye Loading: Add a fluorescent cationic dye, such as TMRE or JC-1, to the cells and incubate according to the manufacturer's instructions.[5][6]

-

Analysis:

-

For TMRE: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

-

For JC-1: Measure both red fluorescence (J-aggregates in healthy mitochondria, Ex/Em ~585/590 nm) and green fluorescence (monomers in depolarized mitochondria, Ex/Em ~514/529 nm). A shift from red to green fluorescence signifies a drop in ΔΨm.[6]

-

Potential Antimicrobial & Antifungal Activity

The lactam ring is a cornerstone of many antibiotics. Research into spiro-lactams has revealed promising antimicrobial and antifungal activities, suggesting another potential therapeutic avenue for 7-Azaspiro[4.5]decan-6-one.[13][14]

3.1. Postulated Mechanisms of Action

-

Enzyme Inhibition: A key target for antifungal agents is chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals.[15][16] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown potent inhibition of chitin synthase.[15] This selective targeting offers a promising safety profile.

-

General Antimicrobial Effects: Various spiro-β-lactams and spiro-γ-lactams have demonstrated activity against HIV and Plasmodium.[13] Furthermore, spiropyrrolidines with a β-lactam substituent have shown good antibacterial activity against several human pathogens.[6]

Caption: Workflow for Antimicrobial/Antifungal Screening.

3.2. Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[8][13][17]

-

Compound Preparation: Prepare a serial two-fold dilution of 7-Azaspiro[4.5]decan-6-one in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) as per CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

This assay measures the compound's ability to inhibit the activity of chitin synthase extracted from a fungal source.[16][18][19]

-

Enzyme Preparation: Prepare crude chitin synthase extracts from a fungal culture (e.g., Sclerotinia sclerotiorum).[18]

-

Assay Reaction: In a 96-well plate coated with wheat germ agglutinin (WGA), add the enzyme extract, a reaction buffer containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and various concentrations of the test compound. Polyoxin D can be used as a positive control.[16][19]

-

Incubation: Incubate the plate at 30°C for 3 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

-

Quantification: Wash the plate to remove unbound reagents. Quantify the amount of synthesized chitin using a suitable colorimetric detection method.

-

Inhibition Calculation: Calculate the percentage of inhibition relative to the control (no compound) and determine the IC50 value.[16]

Potential Neurological Activity

The 7-azaspiro[4.5]decane core is also present in molecules targeting the central nervous system. This suggests that with appropriate functionalization, derivatives of 7-Azaspiro[4.5]decan-6-one could be developed for neurological applications.

4.1. Postulated Mechanisms of Action

-

Neurokinin-1 (NK1) Receptor Antagonism: The 1-oxa-7-azaspiro[4.5]decane structure is a known precursor for antagonists of the NK1 receptor.[11] The NK1 receptor and its ligand, Substance P, are involved in pain transmission, inflammation, and mood.[20] Antagonists of this receptor have therapeutic potential for conditions like chemotherapy-induced nausea and depression.

-

Dopamine Receptor Agonism: 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists.[21] One analog showed potent peripheral dopamine agonist activity, suggesting the scaffold's utility in modulating dopaminergic systems.

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.

4.2. Experimental Protocols

This assay determines a compound's ability to displace a radiolabeled ligand from the NK1 receptor, indicating its binding affinity.[20]

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human NK1 receptor (e.g., HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled NK1 ligand (e.g., [³H]-Substance P), and serial dilutions of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

This cell-based assay measures the functional response (e.g., cAMP modulation) following D2 receptor activation.[22]

-

Cell Culture: Use a cell line engineered to express the human D2 dopamine receptor and a reporter system, such as a cAMP biosensor (e.g., DRD2 Nomad Cell Line).[22]

-

Compound Addition: Plate the cells and add various concentrations of the test compound. Include a known D2 agonist (e.g., Dopamine) as a positive control.

-

Incubation: Incubate for a sufficient time to allow for a cellular response.

-

Signal Detection: Measure the output of the reporter system. For a Gi-coupled receptor like D2, agonist activation will inhibit adenylate cyclase, leading to a change in the cAMP-linked biosensor's fluorescence.[22]

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value, the concentration that produces 50% of the maximal response.

Future Directions and Conclusion

The 7-Azaspiro[4.5]decan-6-one scaffold represents a promising, yet underexplored, area for drug discovery. The structural similarity to a variety of biologically active azaspirocyclic compounds strongly suggests its potential in oncology, infectious disease, and neurology. This guide provides a foundational framework for initiating a comprehensive investigation into its therapeutic possibilities.

The logical next step is the systematic synthesis and screening of a library of 7-Azaspiro[4.5]decan-6-one derivatives. By employing the detailed protocols outlined in this document, researchers can efficiently evaluate the cytotoxic, antimicrobial, and neurological activities of these novel compounds. Positive hits from these initial screens can then be advanced to more complex secondary assays and in vivo models to validate their therapeutic potential. The inherent structural rigidity and synthetic tractability of the 7-Azaspiro[4.5]decan-6-one core make it an exceptionally attractive starting point for the development of next-generation therapeutics.

References

-

Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 19(27), 2474-2488. [Link]

-

Belikov, A. V., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 26(21), 6485. [Link]

-

Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Mendeley. [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). [Link]

-

Kamal, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[5][6]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 101, 659-672. [Link]

-

Brubaker, A. N., & Colley Jr, M. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]

-

Al-Tel, T. H., et al. (2010). Synthesis and antimicrobial activity of highly functionalised novel β-lactam grafted spiropyrrolidines and pyrrolizidines. European Journal of Medicinal Chemistry, 45(12), 5824-5830. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983. [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 27(19), 6523. [Link]

-

Li, H., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(11), 2993. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

-

Kulagowski, J. J., et al. (2001). Stereocontrolled Syntheses of Epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 Receptor Antagonist Precursors. Organic Letters, 3(5), 667-670. [Link]

-

University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial. [Link]

-

Shi, X., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127561. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Kelemen, Á. D., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2221. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay (PDF). [Link]

-

Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 518-522. [Link]

-

Singh, S., et al. (2022). The new spiro[pyrrolidine-3, 3´-oxindole] scaffold based compounds, 5a–o and other analogs were designed... ResearchGate. [Link]

-

Shi, X., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules, 25(16), 3739. [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

-

Shi, X., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. PSECommunity.org. [Link]

-

Mattson, E. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 669. [Link]

-

ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. [Link]

-

Li, W., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Frontiers in Microbiology, 10, 1969. [Link]

-

Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

-

An, J., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487-493. [Link]

-

ResearchGate. (n.d.). Screening and Application of Chitin Synthase Inhibitors. [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. [Link]

-

Chemistry Steps. (n.d.). The Beckmann Rearrangement. [Link]

-

Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

-

YouTube. (2017). Receptor Binding Assay - Part 1. [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

-

Dürr, E. L., et al. (2014). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 289(13), 8989-9002. [Link]

-

Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]

-

Denmark, S. E. (n.d.). The Beckmann Rearrangement. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 6. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 7. raybiotech.com [raybiotech.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. apec.org [apec.org]

- 18. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]

- 19. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. innoprot.com [innoprot.com]

An In-depth Technical Guide to the 7-Azaspiro[4.5]decan-6-one Core Structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[4.5]decan-6-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an ideal framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the 7-azaspiro[4.5]decan-6-one core, detailing its fundamental properties, diverse synthetic strategies, and burgeoning applications in drug discovery. We will explore key derivatives that have shown promise in targeting a range of biological pathways, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document serves as a technical resource for researchers aiming to leverage this versatile scaffold in the development of next-generation pharmaceuticals.

The 7-Azaspiro[4.5]decan-6-one Scaffold: A Structural Overview

The 7-azaspiro[4.5]decan-6-one core consists of a piperidine ring fused to a cyclopentane ring through a shared quaternary carbon, the spirocenter. The "-6-one" designation indicates a carbonyl group at the 6-position, adjacent to the nitrogen atom, forming a lactam. This arrangement imparts a unique set of physicochemical properties.

-

Structural Rigidity: The spirocyclic nature of the core restricts conformational flexibility compared to linear or monocyclic analogs. This rigidity is a highly desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

-

Three-Dimensionality: The scaffold projects its substituents into distinct vectors of three-dimensional space. This "3D" character is increasingly recognized as crucial for exploring novel biological targets and achieving improved drug-like properties, including solubility and metabolic stability.

-